sideroxylonal B
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Overview
Description
Sideroxylonal B is a formylated phloroglucinol compound found in the leaves and flower buds of certain Eucalyptus species . It is one of the three isomers of sideroxylonal, the others being sideroxylonal A and sideroxylonal C . These compounds are known for their wide range of biological effects, including their role as potent antifeedants for marsupials and insects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sideroxylonal B is typically extracted from Eucalyptus foliage. The extraction process involves Soxhlet extraction with light petroleum spirit and acetone . The yield of sideroxylonals is exponential with time, and it is recommended that samples be extracted for 6 hours to achieve a 92% recovery . The extraction solvents used include 20% methanol in acetonitrile, 7% water in acetonitrile, or 40% water in acetonitrile . Adding 0.1% trifluoroacetic acid to the extraction solvents can lead to even higher recoveries .
Industrial Production Methods: Industrial production of sideroxylonals involves large-scale extraction from Eucalyptus leaves using similar methods as described above. The process is optimized for high yield and purity, and the extracts are analyzed using high-performance liquid chromatography (HPLC) to ensure quality control .
Chemical Reactions Analysis
Types of Reactions: Sideroxylonal B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of formyl and hydroxyl groups in its structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include dichloromethane, methanol, and trifluoroacetic acid . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of this compound include its isomers, sideroxylonal A and sideroxylonal C, as well as other formylated phloroglucinol compounds .
Scientific Research Applications
Sideroxylonal B has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the chemical ecology of Eucalyptus species . In biology, it is studied for its role as an antifeedant for marsupials and insects . In medicine, sideroxylonals have been found to suppress the growth of certain bacteria, such as Staphylococcus aureus and Bacillus subtilis . They are also strong inhibitors of human plasminogen activation . In industry, sideroxylonals are used as natural antifouling agents .
Mechanism of Action
The mechanism of action of sideroxylonal B involves its interaction with specific molecular targets and pathways. It acts as a potent antifeedant by inhibiting the feeding behavior of marsupials and insects . This is achieved through its interaction with taste receptors and other sensory pathways . Additionally, sideroxylonals inhibit the growth of bacteria by interfering with their cell wall synthesis and other metabolic processes .
Comparison with Similar Compounds
Sideroxylonal B is similar to other formylated phloroglucinol compounds, such as sideroxylonal A, sideroxylonal C, jensenal, and grandinal . it is unique in its specific biological effects and its occurrence in only trace amounts in Eucalyptus species . Sideroxylonal A is the dominant form, followed by sideroxylonal C, while this compound occurs in much smaller quantities .
Properties
Molecular Formula |
C26H28O10 |
---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
(2R,3S,4S)-2-(3,5-diformyl-2,4,6-trihydroxyphenyl)-5,7-dihydroxy-4-(2-methylpropyl)-3-propan-2-yl-3,4-dihydro-2H-chromene-6,8-dicarbaldehyde |
InChI |
InChI=1S/C26H28O10/c1-10(2)5-12-17(11(3)4)26(19-23(34)13(6-27)20(31)14(7-28)24(19)35)36-25-16(9-30)21(32)15(8-29)22(33)18(12)25/h6-12,17,26,31-35H,5H2,1-4H3/t12-,17-,26+/m0/s1 |
InChI Key |
PHQDMQGEKNBIPF-GKZOTJLQSA-N |
Isomeric SMILES |
CC(C)C[C@H]1[C@@H]([C@@H](OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C |
Canonical SMILES |
CC(C)CC1C(C(OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C |
Origin of Product |
United States |
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